molecular formula C9H14N2O4S B12903071 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate

2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate

Cat. No.: B12903071
M. Wt: 246.29 g/mol
InChI Key: ODCRLKGTXKFPQE-PACXSXMQSA-N
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Description

2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is a complex organic compound that features a tetrahydrofuran ring substituted with hydroxymethyl groups and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, which can be achieved through the hydrogenation of 5-hydroxymethylfurfural using catalysts such as RANEY® Cu . The thiazole ring can be synthesized through the condensation of appropriate thioamides and α-haloketones under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow systems for the condensation reactions. The final product is often purified using techniques such as recrystallization or chromatography to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate involves its interaction with specific molecular targets. The hydroxymethyl groups and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is unique due to its combination of a tetrahydrofuran ring and a thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

2-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate

InChI

InChI=1S/C9H12N2O3S.H2O/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h4-5,7,12H,1-3H2,(H2,10,13);1H2/t5-,7+;/m1./s1

InChI Key

ODCRLKGTXKFPQE-PACXSXMQSA-N

Isomeric SMILES

C1C[C@H](O[C@H]1CO)C2=NC(=CS2)C(=O)N.O

Canonical SMILES

C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O

Origin of Product

United States

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